molecular formula C13H11N3O2S2 B2561844 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2059644-66-3

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2561844
CAS No.: 2059644-66-3
M. Wt: 305.37
InChI Key: CJRGBPLVDQYLKI-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core linked to a thiazole ring and a thiazolyl-oxy group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Future Directions

The future directions for research on DTB could include further exploration of its biological properties, as well as detailed studies on its synthesis, chemical reactions, mechanism of action, and safety profile. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Coupling Reaction: The thiazole ring is then coupled with a benzamide derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate or sodium hydride to facilitate the reaction.

    Thiazolyl-oxy Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydrothiazole derivatives.

    Substitution: The benzamide core and thiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted benzamide and thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can be compared with other benzamide and thiazole derivatives:

    Similar Compounds: N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, 4-(1,3-thiazol-2-yloxy)benzamide, and other thiazole-containing benzamides.

    Uniqueness: The presence of both a thiazole ring and a thiazolyl-oxy group in the same molecule imparts unique structural and functional properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-11(16-12-14-5-7-19-12)9-1-3-10(4-2-9)18-13-15-6-8-20-13/h1-4,6,8H,5,7H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGBPLVDQYLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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